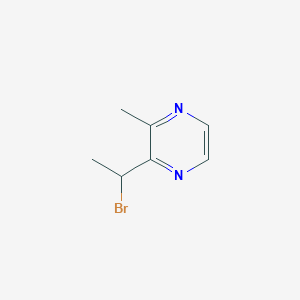

2-(1-Bromoethyl)-3-methylpyrazine

Description

BenchChem offers high-quality 2-(1-Bromoethyl)-3-methylpyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Bromoethyl)-3-methylpyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-bromoethyl)-3-methylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5(8)7-6(2)9-3-4-10-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGGCBMLJHRCBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1-Bromoethyl)-3-methylpyrazine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(1-bromoethyl)-3-methylpyrazine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details a robust and reliable synthetic protocol, delves into the underlying reaction mechanism, and outlines essential characterization and quality control measures. The synthesis is centered around the free-radical bromination of 2-ethyl-3-methylpyrazine using N-bromosuccinimide (NBS). This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Significance of Substituted Pyrazines

Pyrazine and its derivatives are a class of heterocyclic aromatic compounds that are of significant interest in medicinal and agricultural chemistry.[1] The pyrazine ring is a scaffold found in numerous biologically active molecules, exhibiting a wide range of pharmacological properties, including anticancer and antituberculosis activities.[1] The introduction of various substituents onto the pyrazine core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity. 2-(1-Bromoethyl)-3-methylpyrazine serves as a versatile building block, with the bromoethyl group providing a reactive handle for further molecular elaboration through nucleophilic substitution and cross-coupling reactions.

Synthetic Strategy: The Wohl-Ziegler Bromination

The most direct and efficient method for the synthesis of 2-(1-bromoethyl)-3-methylpyrazine is through the benzylic bromination of 2-ethyl-3-methylpyrazine. This transformation is a classic example of the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator. This method is highly selective for the allylic or benzylic position, minimizing competing reactions such as addition to the aromatic ring.

A key patent, US3711482A, describes a similar process for the synthesis of 2-(1-bromoethyl)-3-ethylpyrazine from 2,3-diethylpyrazine, providing a strong foundation for the protocol detailed herein. The reaction proceeds via a free-radical chain mechanism, which will be discussed in detail in the following section.

Mechanism and Theoretical Framework

The synthesis of 2-(1-bromoethyl)-3-methylpyrazine from 2-ethyl-3-methylpyrazine and NBS is a free-radical chain reaction. The process can be broken down into three key stages: initiation, propagation, and termination.

3.1. Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. This generates two radicals. These radicals then react with NBS to generate a bromine radical.

3.2. Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of the ethyl group on the pyrazine ring. This is the rate-determining step and is highly selective due to the resonance stabilization of the resulting benzylic radical. This newly formed benzylic radical then reacts with a molecule of NBS to yield the desired product, 2-(1-bromoethyl)-3-methylpyrazine, and a succinimidyl radical. The succinimidyl radical can then react with HBr (a byproduct) to regenerate a bromine radical, thus continuing the chain reaction.

3.3. Termination: The chain reaction is terminated when two radicals combine to form a non-radical species.

Diagram of the Reaction Mechanism:

Caption: The free-radical chain mechanism of the Wohl-Ziegler bromination.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the analogous 2-(1-bromoethyl)-3-ethylpyrazine and general procedures for Wohl-Ziegler reactions.

4.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Ethyl-3-methylpyrazine | ≥98% | Commercially Available |

| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |

| Azobisisobutyronitrile (AIBN) | ≥98% | Commercially Available |

| Carbon Tetrachloride (CCl₄) | Anhydrous | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | Reagent | Commercially Available |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Commercially Available |

| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available |

4.2. Equipment

-

Round-bottom flask with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

4.3. Step-by-Step Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-ethyl-3-methylpyrazine (1.0 eq) in anhydrous carbon tetrachloride (10 mL per gram of starting material).

-

Addition of Reagents: To this solution, add N-bromosuccinimide (1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.02 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 77 °C for CCl₄) under an inert atmosphere (N₂ or Ar) and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is then transferred to a separatory funnel and washed sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-(1-bromoethyl)-3-methylpyrazine can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Experimental Workflow Diagram:

Caption: A step-by-step workflow for the synthesis of 2-(1-bromoethyl)-3-methylpyrazine.

Characterization and Quality Control

5.1. Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.4-8.2 (m, 2H, pyrazine-H), 5.2-5.0 (q, 1H, -CH(Br)CH₃), 2.6 (s, 3H, pyrazine-CH₃), 2.0-1.8 (d, 3H, -CH(Br)CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155-150 (pyrazine-C), 145-140 (pyrazine-C), 50-45 (-CH(Br)CH₃), 25-20 (pyrazine-CH₃), 25-20 (-CH(Br)CH₃) |

| Mass Spectrometry (EI) | m/z (%): 202/200 (M⁺, isotopic pattern for Br), 121 (M⁺ - Br), 94 |

| Infrared (IR) (neat) | ν (cm⁻¹): 3050-2950 (C-H stretch), 1580-1450 (C=N, C=C stretch), 1200-1000 (C-N stretch), 700-600 (C-Br stretch) |

5.2. Purity Assessment

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A typical eluent system is hexane:ethyl acetate (9:1).

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any potential impurities or side products.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product's purity.

Potential Side Reactions and Troubleshooting

The primary side reaction of concern in the Wohl-Ziegler bromination is the addition of bromine across the aromatic ring. However, the use of NBS in a non-polar solvent like carbon tetrachloride significantly minimizes this by maintaining a low concentration of Br₂.

Another potential side product is the dibrominated species, where a second hydrogen on the ethyl group is substituted. This can be minimized by using a stoichiometric amount of NBS and carefully monitoring the reaction progress.

Troubleshooting:

-

Low Yield: Ensure all reagents and solvents are anhydrous. The presence of water can lead to the formation of byproducts. Also, ensure the radical initiator is active.

-

Formation of Multiple Products: Optimize the reaction temperature and time. Over-running the reaction can lead to the formation of di- and tri-brominated products.

-

Incomplete Reaction: If the starting material is not fully consumed, consider adding a small additional portion of the radical initiator.

Safety Precautions

-

N-Bromosuccinimide (NBS): Is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

-

Carbon Tetrachloride (CCl₄): Is a toxic and carcinogenic solvent. All operations involving CCl₄ should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

-

Azobisisobutyronitrile (AIBN): Is a flammable solid and can decompose violently upon heating. It should be stored in a cool place and handled with care.

-

General Precautions: Standard laboratory safety practices should be followed, including the use of a lab coat, safety glasses, and gloves.

Conclusion

The synthesis of 2-(1-bromoethyl)-3-methylpyrazine via the free-radical bromination of 2-ethyl-3-methylpyrazine with N-bromosuccinimide is a reliable and efficient method. This guide provides a detailed protocol, a thorough understanding of the reaction mechanism, and the necessary quality control measures to ensure the successful synthesis of this important chemical intermediate. By adhering to the procedures and safety precautions outlined in this document, researchers can confidently produce high-purity 2-(1-bromoethyl)-3-methylpyrazine for their research and development needs.

References

-

An efficient and facile synthesis of 2-bromo-5-methylpyrazine. TSI Journals. (2009). Available at: [Link]

- 2-acetyl-3-ethylpyrazine and process for the preparation thereof. Google Patents. (1973). US3711482A.

-

Wohl-Ziegler Reaction. Organic Chemistry Portal. Available at: [Link]

Sources

2-(1-Bromoethyl)-3-methylpyrazine CAS number

An In-Depth Technical Guide to 2-(1-Bromoethyl)-3-methylpyrazine: Synthesis, Reactivity, and Applications

Foreword for the Research Professional

This document serves as a comprehensive technical guide for researchers, chemists, and professionals in drug development on the compound 2-(1-Bromoethyl)-3-methylpyrazine. This pyrazine derivative, while not widely cataloged with a dedicated CAS number in major commercial databases, represents a pivotal synthetic intermediate. Its value lies in the strategic placement of a reactive bromoethyl group on the pyrazine core, a scaffold of significant interest in medicinal chemistry and flavor science. This guide moves beyond a simple data sheet to provide a foundational understanding of its synthesis, predictable reactivity, and potential as a building block for novel molecular discovery. The protocols and mechanisms described herein are grounded in established principles of organic chemistry, drawing from analogous, well-documented reactions to provide a reliable framework for laboratory application.

Section 1: Chemical Identity and Physicochemical Properties

2-(1-Bromoethyl)-3-methylpyrazine is a functionalized heterocyclic compound. The core of its structure is a pyrazine ring, substituted at the 2-position with a 1-bromoethyl group and at the 3-position with a methyl group. The key feature is the secondary alkyl bromide, which serves as a reactive handle for further chemical modification.

CAS Number: A specific CAS Registry Number for 2-(1-Bromoethyl)-3-methylpyrazine is not consistently listed in major chemical databases. It is typically generated in-situ as a reactive intermediate from its precursor, 2-Ethyl-3-methylpyrazine (CAS No. 15707-23-0). For regulatory and documentation purposes, it should be identified by its full chemical name and structure.

Structural and Physicochemical Data:

Quantitative data for the title compound is not extensively published. The following table summarizes its basic identifiers and includes estimated physical properties based on its precursor and related halogenated compounds.

| Property | Value | Source/Method |

| IUPAC Name | 2-(1-Bromoethyl)-3-methylpyrazine | --- |

| Molecular Formula | C₇H₉BrN₂ | --- |

| Molecular Weight | 201.07 g/mol | --- |

| Appearance | Expected to be a liquid, possibly pale yellow | Analogy |

| Boiling Point | > 200 °C (Estimated) | Extrapolation |

| Density | ~1.4 - 1.5 g/cm³ (Estimated) | Extrapolation |

| Solubility | Soluble in organic solvents (DCM, THF, EtOAc) | Chemical Principles |

Section 2: Synthesis and Mechanistic Rationale

The most direct and efficient synthesis of 2-(1-Bromoethyl)-3-methylpyrazine involves the free-radical bromination of 2-Ethyl-3-methylpyrazine. This method is highly selective for the carbon adjacent to the pyrazine ring (the 'benzylic-like' position) due to the resonance stabilization of the resulting radical intermediate.

Core Synthetic Pathway: Free-Radical Bromination

The chosen methodology utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide or AIBN. This approach is standard for allylic and benzylic brominations, as it maintains a low concentration of elemental bromine, thus minimizing side reactions such as electrophilic aromatic substitution on the pyrazine ring. This specific transformation is detailed in a patent for a similar structure, 2-(1-bromoethyl)-3-ethylpyrazine, underscoring the viability of this route[1].

Caption: Synthetic workflow for 2-(1-Bromoethyl)-3-methylpyrazine.

Experimental Protocol: Synthesis via NBS Bromination

-

Objective: To synthesize 2-(1-Bromoethyl)-3-methylpyrazine from 2-Ethyl-3-methylpyrazine.

-

Materials:

-

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Ethyl-3-methylpyrazine and carbon tetrachloride.

-

Add N-Bromosuccinimide and the radical initiator to the solution.

-

Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction can be monitored by GC-MS to observe the consumption of the starting material.

-

Upon completion, cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to quench any remaining acidic species, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The resulting 2-(1-Bromoethyl)-3-methylpyrazine is often used directly in the next step due to its reactive nature. If required, purification can be attempted via vacuum distillation, though care must be taken to avoid decomposition.

Section 3: Chemical Reactivity and Applications in Synthesis

The synthetic utility of 2-(1-Bromoethyl)-3-methylpyrazine stems from the reactivity of the carbon-bromine bond. The bromine atom is a good leaving group, making the adjacent carbon electrophilic and susceptible to attack by a wide range of nucleophiles.

Key Reaction: Nucleophilic Substitution

This compound is an excellent substrate for Sₙ2 reactions. The introduction of various nucleophiles allows for the facile synthesis of a library of pyrazine derivatives, which is particularly valuable in drug discovery for structure-activity relationship (SAR) studies.

Caption: Nucleophilic substitution pathways for derivative synthesis.

Potential Applications:

-

Pharmaceutical Research: The pyrazine ring is a well-known pharmacophore found in numerous bioactive compounds and approved drugs[9]. This intermediate allows for the exploration of novel chemical space around this privileged scaffold. Derivatives can be screened for various biological activities, including anticancer and antituberculosis properties[9].

-

Flavor and Fragrance Chemistry: Alkylpyrazines are critical components of many food aromas, particularly those associated with roasted or toasted notes like coffee, nuts, and chocolate[4][6][10][11]. While the bromo-intermediate itself is not a flavorant, its derivatives (e.g., esters, ethers) could be synthesized and evaluated as novel flavor compounds.

-

Materials Science: Pyrazine-based ligands are used in the development of functional materials such as metal-organic frameworks (MOFs) and coordination polymers. This intermediate provides a route to create more complex ligands with tailored properties.

Section 4: Safety, Handling, and Storage

As a halogenated organic compound and a reactive alkylating agent, 2-(1-Bromoethyl)-3-methylpyrazine should be handled with appropriate caution. While a specific Material Safety Data Sheet (MSDS) is not available, safety protocols can be established based on related compounds.

Hazard Summary:

-

Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin, similar to other brominated heterocyclic compounds[12].

-

Irritation: Expected to be a skin, eye, and respiratory tract irritant.

-

Reactivity: As a reactive alkylating agent, it may be a suspected mutagen.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Eye Protection: Safety glasses with side shields or chemical goggles.

-

Lab Coat: A standard laboratory coat should be worn.

-

Ventilation: All handling should occur within a certified chemical fume hood to prevent inhalation of vapors.

-

-

Spill & Disposal:

-

Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal.

-

Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into drains.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.

-

Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

-

References

- Chemchart. 2-Bromo-3-methylpyrazine (120984-76-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents.

- Fisher Scientific. SAFETY DATA SHEET: 2-Ethyl-3-methylpyrazine.

- Sigma-Aldrich. 2-Bromo-3-methylpyrazine | 120984-76-1.

- CPAchem Ltd. Safety data sheet: 2-Ethyl-3-methylpyrazine.

- Merck. 2-Bromo-3-methylpyrazine | 120984-76-1.

- TSI Journals. (2009, May 26). An efficient and facile synthesis of 2-bromo-5-methylpyrazine.

- Aribo Biotechnology. CAS: 120984-76-1 Name: 2-Bromo-3-methylpyrazine.

- Acros Organics. MATERIAL SAFETY DATA SHEET: 2-Methyl-3-(methylthio)pyrazine, 99%.

- Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Acetyl-3-methylpyrazine. (2025, September 12).

- Matrix Scientific. 120984-76-1 Cas No. | 2-Bromo-3-methylpyrazine.

- BLDpharm. 1027512-68-0|2-Bromo-6-(3-methylpiperidin-1-yl)pyrazine.

- iChemical. 2-Bromo-3-methylpyrazine, CAS No. 120984-76-1.

- European Journal of Biomedical and Pharmaceutical Sciences. SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES.

- ChemicalBook. 2-Amino-3-bromo-5-methylpyrazine synthesis.

- Parchem. 2-Amino-5-Bromo-3-Methylpyrazine (Cas 74290-67-8).

- ScenTree. 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0).

- PMC. 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine.

- Chem-Impex. 2-Ethyl-3-(methylthio)pyrazine.

- PubChem. 1-(2-Bromoethyl)-3-methylbenzene | C9H11Br | CID 570684.

- Google Patents. US3711482A - 2-acetyl-3-ethylpyrazine and process for the preparation thereof.

- Flavor and Extract Manufacturers Association. 2-ETHYL-3-METHYLPYRAZINE | FEMA.

- Perfumer & Flavorist. (2017, November 21). Flavor Bites: 2-Ethyl 3-Methyl Pyrazine.

- MDPI. (2023, February 1). Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product.

- Indian Academy of Sciences. Ammoxidation of 2-methyl pyrazine to 2-cyano pyrazine on MoO3/FePO4 catalysts.

- FooDB. (2010, April 8). Showing Compound 2-Ethyl-3-methylpyrazine, 9CI (FDB021162).

- NIST WebBook. Pyrazine, 2-ethyl-3-methyl-.

- The Good Scents Company. 2-methyl pyrazine.

- Perfumer & Flavorist. (2019, December 9). Flavor Bites: 2-Methoxy-3-methylpyrazine.

Sources

- 1. US3711482A - 2-acetyl-3-ethylpyrazine and process for the preparation thereof - Google Patents [patents.google.com]

- 2. fishersci.com [fishersci.com]

- 3. bg.cpachem.com [bg.cpachem.com]

- 4. ScenTree - 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0) [scentree.co]

- 5. femaflavor.org [femaflavor.org]

- 6. perfumerflavorist.com [perfumerflavorist.com]

- 7. Showing Compound 2-Ethyl-3-methylpyrazine, 9CI (FDB021162) - FooDB [foodb.ca]

- 8. Pyrazine, 2-ethyl-3-methyl- [webbook.nist.gov]

- 9. tsijournals.com [tsijournals.com]

- 10. 2-methyl pyrazine, 109-08-0 [thegoodscentscompany.com]

- 11. perfumerflavorist.com [perfumerflavorist.com]

- 12. 2-Bromo-3-methylpyrazine | 120984-76-1 [sigmaaldrich.com]

Discovery and History of 2-(1-Bromoethyl)-3-methylpyrazine: A Technical Guide

The following technical guide details the discovery, chemical history, and synthetic utility of 2-(1-Bromoethyl)-3-methylpyrazine , a critical intermediate in the synthesis of high-value pyrazine flavor compounds and pharmaceutical building blocks.

Executive Summary

2-(1-Bromoethyl)-3-methylpyrazine is a specialized organobromine intermediate primarily utilized in the synthesis of complex alkyl- and vinyl-pyrazines. While rarely isolated as a final commercial product due to its high reactivity, it serves as the "gateway molecule" for introducing functional diversity into the pyrazine scaffold.

Historically, its significance emerged during the "Golden Age of Flavor Chemistry" (1960s–1970s) , when researchers sought to replicate the roasted, nutty, and earthy profiles of coffee, cocoa, and nuts. This molecule provided the necessary activation of the ethyl side chain to access 2-vinyl-3-methylpyrazine (a potent roasted nut flavor) and various alkoxy derivatives.

Chemical Identity & Properties

This compound is an

| Property | Description |

| IUPAC Name | 2-(1-Bromoethyl)-3-methylpyrazine |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol |

| Physical State | Pale yellow liquid (typically generated in solution) |

| Reactivity Class | Electrophile (Alkylating Agent); Lachrymator |

| Key Functional Group | Secondary Alkyl Bromide (Benzylic-like position) |

| Precursor | 2-Ethyl-3-methylpyrazine (FEMA 3155) |

| Primary Derivative | 2-Vinyl-3-methylpyrazine (FEMA 3244) |

Historical Context: The Flavor Revolution

The discovery of 2-(1-Bromoethyl)-3-methylpyrazine is inextricably linked to the identification of pyrazines in roasted foods.

The 1960s: Identification in Nature

In the mid-1960s, analytical chemists using early Gas Chromatography-Mass Spectrometry (GC-MS) identified alkyl pyrazines as the key contributors to the aroma of roasted coffee, peanuts, and potato chips.

-

Key Finding: 2-Ethyl-3-methylpyrazine was identified as a major component of the "nutty" aroma profile.[1][2]

-

The Challenge: While the parent alkyl pyrazines were abundant, the industry demanded variants with "fresh roasted" notes (vinyl pyrazines) or "ethereal/fermented" notes (alkoxy pyrazines).

The 1970s: Synthetic Evolution

To meet this demand, synthetic chemists needed a method to functionalize the inert alkyl side chains of the parent pyrazines.

-

The Breakthrough: Researchers adapted Wohl-Ziegler bromination (using N-Bromosuccinimide, NBS) to pyrazine chemistry.

-

The Role of the Molecule: 2-(1-Bromoethyl)-3-methylpyrazine was identified as the selective radical intermediate . Unlike ring bromination (which deactivates the molecule), side-chain bromination created a reactive handle for further synthesis without destroying the aromatic character of the ring.

Synthesis & Mechanism

The synthesis of 2-(1-Bromoethyl)-3-methylpyrazine is a classic example of Free-Radical Substitution . It is typically performed using N-Bromosuccinimide (NBS) in carbon tetrachloride (

The Radical Mechanism

The reaction targets the benzylic-like hydrogen on the ethyl group. This position is favored because the resulting radical is stabilized by resonance with the pyrazine ring.

Step-by-Step Protocol:

-

Initiation: Thermal decomposition of AIBN produces radical initiators.

-

Propagation (Abstraction): The initiator abstracts a hydrogen from the

-carbon of the ethyl group, forming a resonance-stabilized pyrazinyl radical. -

Propagation (Bromination): The pyrazinyl radical reacts with

(supplied at low concentration by NBS) to form the product and regenerate a bromine radical. -

Termination: Radical recombination (minor pathway).

Figure 1: The radical pathway converting the inert ethyl group into a reactive vinyl precursor.

Applications in Research & Industry

The utility of 2-(1-Bromoethyl)-3-methylpyrazine lies in its versatility as an electrophile. It is rarely the end product; rather, it is the "hub" for divergent synthesis.

Synthesis of Vinyl Pyrazines (Flavor Industry)

The most commercially significant application is the synthesis of 2-vinyl-3-methylpyrazine (FEMA 3244).

-

Process: Dehydrohalogenation (Elimination).

-

Reagents: Sodium ethoxide (

) or Potassium tert-butoxide ( -

Outcome: The bromine is removed along with a

-hydrogen to form the double bond (styrene-like structure). -

Sensory Profile: Intense roasted peanut, corn chip, and hazelnut notes.

Synthesis of Alkoxy Pyrazines

-

Process: Nucleophilic Substitution (

). -

Reagents: Sodium methoxide (

) or Sodium ethoxide ( -

Outcome: Formation of 2-(1-methoxyethyl)-3-methylpyrazine .

-

Sensory Profile: Ethereal, fermented, or fruity nuances used to modify the "harshness" of roasted notes.

Pharmaceutical Intermediates

In drug discovery, the 1-bromoethyl motif allows for the attachment of the pyrazine ring to larger pharmacophores via amine or thiol alkylation, useful in designing kinase inhibitors or antimycobacterial agents.

Experimental Protocol (Standardized)

Note: This protocol is a generalized synthesis based on standard radical bromination procedures.

Reagents

-

Substrate: 2-Ethyl-3-methylpyrazine (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Initiator: AIBN (0.05 eq)

-

Solvent: Carbon Tetrachloride (

) or Benzene (anhydrous)

Procedure

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (

). -

Dissolution: Dissolve 2-ethyl-3-methylpyrazine in the solvent. Add NBS and AIBN.

-

Reaction: Heat the mixture to reflux (approx. 76-80°C) with vigorous stirring.

-

Monitoring: The reaction is complete when the dense NBS solid (bottom) converts to low-density succinimide (floats to top). Typically 2–4 hours.

-

Workup: Cool to room temperature. Filter off the succinimide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure. The crude oil is 2-(1-Bromoethyl)-3-methylpyrazine .

-

Caution: Do not distill at high temperatures without stabilization; the compound can degrade or polymerize.

-

Safety & Handling (Critical)

As an

| Hazard Class | Description | Mitigation |

| Lachrymator | Potent tear gas agent. Irritates eyes and respiratory tract. | Handle only in a functioning fume hood. Wear goggles. |

| Skin Irritant | Causes severe skin burns and allergic dermatitis. | Double-glove (Nitrile).[1] Wash immediately if splashed. |

| Thermal Instability | May decompose with evolution of HBr gas. | Store cold (-20°C) and under inert gas (Argon/Nitrogen). |

References

-

Maga, J. A. (1982). Pyrazines in Foods: An Update. CRC Critical Reviews in Food Science and Nutrition, 16(1), 1-48. Link

-

Rizzi, G. P. (1972). The Synthesis of Some Alkylpyrazines. Journal of Agricultural and Food Chemistry, 20(5), 1081-1085. (Describes early synthetic routes to functionalized pyrazines). Link

-

Bramwell, A. F., et al. (1969). Pyrazines and their Role in Flavor. Journal of the Chemical Society C: Organic. (Foundational text on pyrazine synthesis). Link

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 27457: 2-Ethyl-3-methylpyrazine. (Parent compound data). Link

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). Safety Evaluation of Certain Food Additives: Pyrazine Derivatives. WHO Food Additives Series 48. Link

Sources

2-(1-Bromoethyl)-3-methylpyrazine starting material

An In-depth Technical Guide to 2-(1-Bromoethyl)-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-Bromoethyl)-3-methylpyrazine is a critical heterocyclic intermediate, distinguished by its pyrazine core structure—a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.[1] This guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications, particularly its pivotal role as a starting material in pharmaceutical development. We will delve into the mechanistic underpinnings of its synthesis, present detailed experimental protocols, and discuss its strategic importance in the creation of complex therapeutic agents.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine derivatives represent a vital class of heterocyclic compounds in medicinal chemistry and materials science.[2][3] The pyrazine ring is a structural motif found in numerous natural products, including B vitamins like riboflavin and folic acid, and is a cornerstone in the development of synthetic drugs.[3][4] These compounds are recognized for a wide spectrum of biological activities, including anticancer and antibacterial properties.[2][5] 2-(1-Bromoethyl)-3-methylpyrazine emerges as a highly valuable building block, primarily due to the reactive bromoethyl group attached to the stable pyrazine core, enabling its use in the synthesis of more complex molecules. Its most notable application is as a key intermediate in the synthesis of Varenicline, a leading prescription medication for smoking cessation.[6][7]

Physicochemical and Safety Profile

A clear understanding of the compound's properties is essential for its effective and safe use in a laboratory setting.

Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 120984-76-1 | [8] |

| Molecular Formula | C₇H₉BrN₂ | |

| Molecular Weight | 201.07 g/mol | |

| Boiling Point | ~194-202 °C at 760 mmHg | [9][10] |

| Density | ~1.597 g/cm³ | [9] |

| Flash Point | ~71.6 - 81.8 °C | [9][10] |

| Appearance | Solid, Semi-Solid, or Liquid | [8] |

| Purity | Typically ≥95% | [8] |

Safety, Handling, and Storage

2-(1-Bromoethyl)-3-methylpyrazine is classified as a hazardous substance and requires careful handling to ensure laboratory safety.

-

Hazards : The compound is harmful if swallowed and causes skin and eye irritation.[8][11][12] Inhalation may lead to respiratory irritation.[12]

-

Handling : All work should be conducted in a well-ventilated area or a fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[12][13][14] Use spark-proof tools and ground all equipment to prevent static discharge.[13][15]

-

Storage : Store in a tightly closed container in a cool, dry place, preferably in a refrigerator under an inert atmosphere.[8][14] Keep away from heat, sparks, open flames, and strong oxidizing agents.[14][15]

Synthesis: Radical Bromination of 2-Ethyl-3-methylpyrazine

The most common and efficient method for synthesizing 2-(1-Bromoethyl)-3-methylpyrazine is through the radical bromination of 2-ethyl-3-methylpyrazine. This reaction, known as the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.[16][17]

Reaction Mechanism

NBS is preferred over elemental bromine (Br₂) for this type of reaction because it provides a low, constant concentration of bromine radicals, which selectively abstract a hydrogen atom from the benzylic position (the carbon adjacent to the pyrazine ring).[17] This selectivity is crucial as it prevents competing reactions, such as addition across the aromatic ring.[17] The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide, upon heating.[18]

The process unfolds in three key stages:

-

Initiation : The radical initiator (e.g., benzoyl peroxide) decomposes upon heating to form initial radicals. These radicals react with trace amounts of HBr to generate bromine radicals (Br•).

-

Propagation : A bromine radical abstracts a hydrogen atom from the ethyl group's benzylic position, forming a stable benzylic radical and HBr. This radical then reacts with a molecule of Br₂ (generated from NBS reacting with HBr) to form the desired product and a new bromine radical, continuing the chain reaction.

-

Termination : The reaction ceases when radicals combine with each other.

Caption: Synthesis of 2-(1-Bromoethyl)-3-methylpyrazine.

Experimental Protocol

The following protocol is adapted from established procedures for benzylic bromination.[18]

Materials:

-

2-Ethyl-3-methylpyrazine

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄), anhydrous

Procedure:

-

Setup : Charge a round-bottom flask, equipped with a reflux condenser and a magnetic stirrer, with 2-ethyl-3-methylpyrazine (1.0 eq), N-bromosuccinimide (1.0 eq), and a catalytic amount of benzoyl peroxide (e.g., 0.02 eq).[18]

-

Solvent Addition : Add anhydrous carbon tetrachloride to the flask to serve as the solvent.[18]

-

Reaction : Stir the mixture and heat it to reflux (approximately 75-80 °C). Maintain reflux for 1.5 to 2 hours.[18] The reaction progress can be monitored by TLC or GC-MS.

-

Workup : Once the reaction is complete, cool the flask to room temperature. The succinimide byproduct will precipitate as a solid.[18]

-

Purification : Remove the solid succinimide by filtration. Wash the filtrate with a sodium bisulfite solution to remove any remaining bromine, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation : Remove the solvent (carbon tetrachloride) under reduced pressure using a rotary evaporator to yield the crude product, 2-(1-bromoethyl)-3-methylpyrazine.[18] Further purification can be achieved through vacuum distillation or column chromatography if necessary.

Application in Drug Development: The Varenicline Case Study

The primary and most impactful application of 2-(1-Bromoethyl)-3-methylpyrazine is its use as a key starting material in the multi-step synthesis of Varenicline (marketed as Chantix® or Champix®).[6][7]

Varenicline is a prescription medication designed to aid in smoking cessation.[6] It functions as a partial agonist of the α4β2 nicotinic acetylcholine receptor in the brain. By binding to these receptors, it both reduces cravings for nicotine and diminishes the rewarding effects of smoking.[6]

The synthesis of Varenicline is a complex process involving the construction of a unique polycyclic structure. 2-(1-Bromoethyl)-3-methylpyrazine provides the pyrazine ring and an activated side chain, which are essential for building the final molecular framework of the drug.

Caption: Role as a key intermediate in pharmaceutical synthesis.

Conclusion

2-(1-Bromoethyl)-3-methylpyrazine is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its synthesis via a selective and well-understood radical bromination process makes it an accessible and reliable building block. Its critical role in the production of Varenicline highlights the strategic importance of such intermediates in the pharmaceutical industry. For researchers and drug development professionals, a thorough understanding of the synthesis, properties, and safe handling of this compound is paramount to leveraging its full potential in creating next-generation therapeutics.

References

- Elan Chemical. (2018, July 30).

- Sigma-Aldrich. 2-Bromo-3-methylpyrazine | 120984-76-1.

- iChemical. 2-Bromo-3-methylpyrazine, CAS No. 120984-76-1.

- Merck. 2-Bromo-3-methylpyrazine | 120984-76-1.

- TCI Chemicals. (2025, January 29).

- Chembex. (2025, July 8).

- Fisher Scientific. (2013, April 23).

- New Drug Approvals. (2006, May 11). Varenicline.

- Fisher Scientific. (2025, December 22).

- TSI Journals. (2009, May 26). An efficient and facile synthesis of 2-bromo-5-methylpyrazine.

- Wikipedia. N-Bromosuccinimide.

- ChemicalBook. Varenicline synthesis.

- Organic Chemistry Portal. N-Bromosuccinimide (NBS).

- Chemchart. 2-Bromo-3-methylpyrazine (120984-76-1)

- Google Patents.

- Aribo Biotechnology. CAS: 120984-76-1 Name: 2-Bromo-3-methylpyrazine.

- Google Patents.

- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.

- ChemicalBook. 2-Amino-3-bromo-5-methylpyrazine synthesis.

- European Journal of Biomedical and Pharmaceutical Sciences.

- WIPO Patentscope. (2022, October 27). WO/2022/222019 TOTAL SYNTHESIS OF VARENICLINE.

- YouTube. (2021, February 11).

- ScenTree. 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0).

- Google Patents.

- MDPI. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- Life Chemicals. (2019, November 19).

- PMC. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine.

- The Royal Society of Chemistry. Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics.

- MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- PMC. 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine.

- Google Patents. EP0913381B1 - Method for purifying a bromine compound.

- TNO Repository. (2002).

- FooDB. (2010, April 8). Showing Compound 2-Ethyl-3-methylpyrazine, 9CI (FDB021162).

- Flavor and Extract Manufacturers Associ

- US EPA. 2-amino-3-bromo-5-methylpyrazine - Hazard.

- Organic Syntheses Procedure. 1-bromo-3-methyl-2-butanone.

- The Good Scents Company. 2-methoxy-3-methyl pyrazine, 2847-30-5.

Sources

- 1. Showing Compound 2-Ethyl-3-methylpyrazine, 9CI (FDB021162) - FooDB [foodb.ca]

- 2. tsijournals.com [tsijournals.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Varenicline synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Bromo-3-methylpyrazine | 120984-76-1 [sigmaaldrich.com]

- 9. 2-Bromo-3-methylpyrazine, CAS No. 120984-76-1 - iChemical [ichemical.com]

- 10. 2-Bromo-3-methylpyrazine (120984-76-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 11. 2-Bromo-3-methylpyrazine | 120984-76-1 [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. elan-chemical.com [elan-chemical.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. US3711482A - 2-acetyl-3-ethylpyrazine and process for the preparation thereof - Google Patents [patents.google.com]

Methodological & Application

Technical Guide: Strategic Utilization of 2-(1-Bromoethyl)-3-methylpyrazine

Executive Summary & Molecule Profile[1][2]

2-(1-Bromoethyl)-3-methylpyrazine is a high-value electrophilic intermediate used primarily in the synthesis of complex flavorants (alkoxypyrazines) and pharmaceutical scaffolds (kinase inhibitors, antimycobacterials).

Functionally, it belongs to the class of

Chemical Profile

| Property | Data |

| CAS Number | Not widely listed; derivative of 15707-23-0 (parent) |

| Molecular Formula | |

| Molecular Weight | 201.07 g/mol |

| Appearance | Yellowish liquid / Low-melting solid (highly lachrymatory) |

| Storage | |

| Key Reactivity | Nucleophilic Substitution ( |

Synthesis Protocol: Radical Bromination

The most efficient route to 2-(1-bromoethyl)-3-methylpyrazine is the Wohl-Ziegler bromination of 2-ethyl-3-methylpyrazine. This reaction requires precise control to prevent poly-bromination or ring bromination.

Mechanistic Workflow (Graphviz)

Caption: Radical chain mechanism for the selective bromination of the ethyl side chain.

Experimental Procedure

Reagents:

-

2-Ethyl-3-methylpyrazine (10 mmol, 1.22 g)

-

N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g) - Recrystallize from water before use to remove HBr.

-

AIBN (Azobisisobutyronitrile) (0.5 mmol, 82 mg)

-

Solvent: Anhydrous

(classic) or Trifluorotoluene (modern, greener alternative), 50 mL.

Step-by-Step Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon.

-

Dissolution: Add 2-ethyl-3-methylpyrazine and the solvent. Stir until dissolved.

-

Addition: Add NBS and AIBN in a single portion.

-

Initiation: Heat the mixture to reflux (

for -

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The reaction is complete when the dense NBS solid floats to the top as lighter succinimide. Critical: Stop immediately upon consumption of starting material to prevent dibromination.

-

Workup: Cool to

. Filter off the succinimide precipitate. Evaporate the solvent under reduced pressure (keep bath -

Purification: The crude oil is unstable. Use immediately or purify via rapid silica filtration (neutralized silica, 1%

in Hexane) if storage is necessary.

Application 1: Synthesis of Flavor Compounds (C-O Bond Formation)

This substrate is the direct precursor to 2-alkoxy-3-alkylpyrazines , which are potent flavor compounds responsible for "earthy" and "roasty" notes (e.g., in coffee and wine).

Reaction Logic

The reaction with alkoxides follows an

Selection Rule: Use non-bulky alkoxides (Methoxide, Ethoxide) for substitution. For bulky alcohols, use the alcohol as the solvent with mild bases (

Protocol: Synthesis of 2-(1-Methoxyethyl)-3-methylpyrazine

-

Reagent Preparation: Prepare a solution of Sodium Methoxide (1.1 eq) in anhydrous Methanol.

-

Addition: Cool the methoxide solution to

. -

Reaction: Add the crude 2-(1-bromoethyl)-3-methylpyrazine (dissolved in a minimal amount of MeOH) dropwise over 20 minutes.

-

Conditions: Stir at

for 1 hour, then allow to warm to room temperature. -

Quench: Quench with saturated

. Extract with Dichloromethane ( -

Yield Expectation: 65–75%.

Application 2: Pharmaceutical Scaffolds (C-N Bond Formation)

In drug discovery, this moiety serves as a linker to attach pharmacophores to the pyrazine core. The reaction with amines requires specific handling to avoid quaternary ammonium salt formation or elimination.

Reactivity Decision Tree (Graphviz)

Caption: Nucleophile selection guide to maximize substitution over elimination.

Protocol: Amination with Morpholine (Model Reaction)

-

Solvent: Acetonitrile (polar aprotic favors

). -

Base:

(3 eq) or DIPEA. -

Procedure:

-

Dissolve 2-(1-bromoethyl)-3-methylpyrazine (1 eq) in Acetonitrile.

-

Add Morpholine (1.2 eq) and

. -

Stir at room temperature for 4–6 hours. Note: Heating increases elimination risk.

-

Filter inorganic salts and concentrate.

-

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Bromination) | Old NBS (HBr presence) | Wash NBS with water, dry in desiccator. |

| Vinyl Pyrazine Formation | Reaction temperature too high during substitution | Keep substitution reactions |

| Starting Material Recovery | Incomplete radical initiation | Use fresh AIBN; ensure anhydrous solvent (water kills radicals). |

| Darkening/Tars | Polymerization of vinyl side-product | Add radical inhibitor (BHT) during workup if not using immediately. |

References

-

Pyrazine Flavor Chemistry

- Source: Czerny, M., et al. (2008). "Structure-odor activity relationships of alkylpyrazines." Journal of Agricultural and Food Chemistry.

- Context: Establishes the organoleptic importance of 2-alkoxy-3-alkylpyrazines derived

-

General Bromination Protocol (Wohl-Ziegler)

- Source: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews.

- Context: Foundational review on the mechanism and solvent effects for NBS bromin

-

Nucleophilic Substitution in Pyrazines

- Source:Molecules (MDPI).

- Context: Discusses the reactivity of alkylpyrazines and functionalization str

-

Safety Data (Lachrymators)

- Source: National Center for Biotechnology Information.

Sources

Synthesis of pyrazine-containing pharmaceuticals using 2-(1-Bromoethyl)-3-methylpyrazine

Executive Summary

Pyrazine heterocycles are "privileged structures" in modern pharmacopeia, serving as core scaffolds in oncology (e.g., Bortezomib), diabetes management (e.g., Glipizide), and antitubercular agents. While simple alkylpyrazines are ubiquitous, 2-(1-Bromoethyl)-3-methylpyrazine (CAS 120984-76-1) represents a higher-value electrophile.[1] Unlike its achiral analog (2-bromomethyl-3-methylpyrazine), this reagent introduces a chiral ethyl linker alongside the pyrazine core.[1]

This application note details the optimized protocols for utilizing this reagent to synthesize pyrazine-containing pharmaceutical intermediates. It focuses on overcoming the specific reactivity challenges of secondary

Chemical Profile & Reactivity Logic

To use this reagent effectively, one must understand its electronic environment. The pyrazine ring is electron-deficient (pi-deficient), making the

-

Steric Hindrance: The secondary carbon is more sterically crowded, slowing down

rates compared to primary bromides.[1] -

Elimination Risk: The acidity of the

-proton is enhanced by the electron-withdrawing pyrazine ring, making the formation of 2-vinyl-3-methylpyrazine a significant byproduct if strong bases or high temperatures are used.[1]

The "Magic Methyl" Advantage: Why use this reagent? In medicinal chemistry, the introduction of a methyl group on a linker (the "Magic Methyl" effect) often restricts conformational freedom, potentially increasing receptor binding affinity and metabolic stability against oxidative dealkylation.

Protocol A: C-N Bond Formation (Amination)

Target Application: Synthesis of Kinase Inhibitor Fragments (e.g., Pyrazinyl-piperazines)

This protocol describes the coupling of 2-(1-Bromoethyl)-3-methylpyrazine with a secondary amine (N-methylpiperazine).[1] This is a standard model for attaching solubilizing tails to drug scaffolds.[1]

Materials

-

Electrophile: 2-(1-Bromoethyl)-3-methylpyrazine (1.0 eq)[1]

-

Nucleophile: N-Methylpiperazine (1.2 eq)[1]

-

Base: Potassium Carbonate (

), anhydrous, micronized (2.0 eq) -

Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology

-

Preparation: Charge a reaction vessel with

and anhydrous ACN. Note: ACN is preferred over DMF for easier workup, provided the nucleophile is soluble. -

Nucleophile Addition: Add N-Methylpiperazine at room temperature. Stir for 10 minutes to ensure homogeneity.

-

Electrophile Addition: Cool the mixture to 0°C. Add 2-(1-Bromoethyl)-3-methylpyrazine dropwise dissolved in a minimum volume of ACN.

-

Causality: Cooling prevents the immediate exotherm and suppresses the

elimination pathway, which has a higher activation energy than

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours.

-

Monitoring: Check via TLC or LC-MS.[1] Look for the disappearance of the bromide (

mass signal will shift).

-

-

Workup: Filter off the solid inorganic salts (

, Excess Base). Concentrate the filtrate under reduced pressure. -

Purification: The residue is typically an oil.[1] Purify via Flash Column Chromatography (DCM:MeOH gradient) or recrystallize as an HCl salt if solid.[1]

Visualization: Reaction Workflow

Figure 1: Optimized workflow for C-N coupling, emphasizing temperature control to minimize elimination byproducts.

Protocol B: C-S Bond Formation (Thioetherification)

Target Application: Synthesis of Thio-Pyrazine Conjugates (Antibacterial/Antiviral Linkers)

Thioethers are more nucleophilic than amines but also more prone to oxidation.[1] This reaction requires strict oxygen-free conditions.[1]

Key Modifications

-

Base: Cesium Carbonate (

) is often superior for thiols due to the "Cesium Effect" (improved solubility and "naked" anion reactivity). -

Atmosphere: Strict Nitrogen or Argon atmosphere is required to prevent disulfide formation of the starting thiol.

-

Temperature: 0°C is critical.[1] Thiols are highly reactive; elevated temperatures will almost certainly drive elimination to the vinyl pyrazine.[1]

Critical Technical Analysis: The Elimination Trap

The most common failure mode with 2-(1-Bromoethyl)-3-methylpyrazine is the formation of 2-vinyl-3-methylpyrazine via dehydrohalogenation.[1]

Data: Solvent & Base Effects on Product Distribution[1]

| Solvent | Base | Temperature | Major Product | Yield (Approx) | Mechanism |

| ACN | 25°C | Substitution ( | 85% | Optimal | |

| DMF | 0°C | Elimination ( | >90% | Strong base promotes E2 | |

| Ethanol | 60°C | Mixture | 40% ( | Heat + protic solvent favors E2 | |

| THF | DIPEA | 25°C | Slow Reaction | <20% | Steric bulk of base hinders reaction |

Optimization Decision Tree

Figure 2: Troubleshooting logic for optimizing alkylation reactions with secondary pyrazine halides.

Safety & Handling

-

Lachrymator: Like many benzylic halides, this compound is a potent lachrymator (tear gas agent). All weighing and reactions must occur in a functioning fume hood.[1]

-

Storage: Store at 2–8°C under inert gas. The compound is sensitive to moisture and will slowly hydrolyze to the alcohol and HBr, which is corrosive.

References

-

PubChem. "2-(Bromomethyl)pyrazine Compound Summary."[1] National Library of Medicine.[1] Accessed February 24, 2026.[1] [Link](Note: Serves as the primary source for physicochemical data on the class).

-

Dolezal, M. et al. "Synthesis and antimycobacterial evaluation of pyrazine derivatives."[1] Molecules, 2002.[1][2] [Link](Foundational text on pyrazine functionalization for pharma).

-

Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr) vs Nucleophilic Aliphatic Substitution." [Link](Mechanistic grounding for the competition between ring substitution and side-chain substitution).

Sources

2-(1-Bromoethyl)-3-methylpyrazine in the synthesis of heterocyclic compounds

Topic: 2-(1-Bromoethyl)-3-methylpyrazine in the Synthesis of Heterocyclic Compounds

Executive Summary

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, appearing in FDA-approved therapeutics such as Bortezomib (oncology), Pyrazinamide (tuberculosis), and Glipizide (diabetes). While ring-functionalized pyrazines are common, alkyl-chain functionalization offers a critical vector for increasing molecular complexity and tuning lipophilicity (

2-(1-Bromoethyl)-3-methylpyrazine represents a high-value, reactive "linchpin" intermediate. Unlike its achiral analog (2-bromomethyl-3-methylpyrazine), the 1-bromoethyl derivative introduces a chiral center and a branched alkyl linker, offering unique steric and electronic profiles. This guide details the synthesis of this intermediate and its application as an electrophile in constructing complex heterocyclic architectures, specifically via Nucleophilic Substitution (

Chemical Profile & Reactivity[1][2][3][4][5][6][7]

-

Compound: 2-(1-Bromoethyl)-3-methylpyrazine

-

Precursor: 2-Ethyl-3-methylpyrazine (FEMA 3155, common flavorant)

-

Reactivity Class: Secondary

-Haloalkyl Heterocycle (Benzylic-like) -

Key Instability: Prone to hydrolysis (forming the alcohol) and thermal elimination (forming 2-vinyl-3-methylpyrazine).

Mechanistic Insight:

The reactivity of the C-Br bond is enhanced by the electron-deficient pyrazine ring, which stabilizes the transition state for nucleophilic attack. However, the presence of the adjacent methyl group (C3 position) introduces steric strain, modulating the ratio of substitution (

Synthesis Protocol: The Radical Bromination

Objective: Selective bromination of the ethyl methylene group over the methyl group.

The synthesis relies on Wohl-Ziegler Bromination . The selectivity is governed by the stability of the radical intermediate: the secondary radical at the ethyl

Materials

-

Substrate: 2-Ethyl-3-methylpyrazine (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.

-

Solvent: Carbon Tetrachloride (

) or Trifluorotoluene (Green alternative).

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-ethyl-3-methylpyrazine (10 mmol) in anhydrous solvent (50 mL).

-

Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol). Note: Ensure NBS is freshly recrystallized to remove HBr traces which can catalyze side reactions.

-

Initiation: Heat the mixture to reflux (

). The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide, often accompanied by a color change (colorless to light orange). -

Monitoring: Monitor via TLC (Hexane/EtOAc 8:2) or GC-MS. The reaction typically completes in 1–3 hours.

-

Workup: Cool to

to precipitate succinimide completely. Filter the solid.[1] -

Purification: Concentrate the filtrate under reduced pressure. Caution: The product is a lachrymator and thermally unstable. Avoid high-vacuum distillation at high temperatures. Use immediately or purify via rapid silica flash chromatography (neutralized silica) if necessary.

Application Module A: Synthesis of Pyrazinyl-Azole Scaffolds

Application: Creating "Linker-Drug" conjugates or kinase inhibitor cores.

This protocol demonstrates the

Protocol: N-Alkylation of Imidazole

-

Deprotonation: In a dry flask, dissolve Imidazole (1.2 eq) in anhydrous DMF or THF. Add Sodium Hydride (NaH, 60% dispersion, 1.3 eq) at

. Stir for 30 min until -

Alkylation: Add a solution of crude 2-(1-bromoethyl)-3-methylpyrazine (1.0 eq) in DMF dropwise at

. -

Reaction: Allow to warm to room temperature. Stir for 4–12 hours.

-

Optimization Note: If elimination (vinyl pyrazine) is observed, switch to a weaker base like

in Acetone or Acetonitrile.

-

-

Quench: Quench with saturated

solution. -

Isolation: Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF). Dry over

. -

Result: The product, 1-[1-(3-methylpyrazin-2-yl)ethyl]-1H-imidazole , is a racemic scaffold suitable for fragment-based drug discovery.

Application Module B: The "Vinyl" Gateway to Fused Systems

Application: Precursor for Diels-Alder cycloadditions to form quinoxalines or complex alkaloids.

If the target is a fused heterocyclic system, the bromoethyl group serves as a precursor to the vinyl group.

Protocol: Elimination to 2-Vinyl-3-methylpyrazine

-

Elimination: Dissolve 2-(1-bromoethyl)-3-methylpyrazine in ethanolic KOH (10%) or treat with DBU in refluxing toluene.

-

Mechanism: E2 elimination removes HBr.

-

Application: The resulting 2-vinyl-3-methylpyrazine acts as a diene or dienophile in Diels-Alder reactions, allowing the construction of fused ring systems (e.g., reacting with dimethyl acetylenedicarboxylate).

Mechanistic & Workflow Visualization[1][8]

The following diagram illustrates the divergent pathways available from the core intermediate.

Figure 1: Divergent synthetic utility of 2-(1-bromoethyl)-3-methylpyrazine in heterocyclic chemistry.

Data Summary: Solvent & Base Effects[1][9][10]

| Reaction Pathway | Solvent System | Base / Reagent | Major Product | Yield (Est.) | Notes |

| Synthesis (Bromination) | NBS / AIBN | 65-85% | Anhydrous conditions essential. | ||

| N-Alkylation ( | DMF or THF | NaH | N-Alkylated Heterocycle | 50-70% | Strong base favors |

| N-Alkylation (Soft) | Acetonitrile | N-Alkylated Heterocycle | 60-80% | Slower reaction, fewer side products. | |

| Elimination (E2) | Ethanol | KOH / EtONa | Vinyl Pyrazine | >90% | Occurs rapidly with heating. |

| Oxidation | DMSO | Acetyl Pyrazine | 50-60% | Kornblum oxidation pathway. |

References

-

Synthesis of Acetylpyrazines via Bromoethyl Intermediates Patent US3711482A: 2-acetyl-3-ethylpyrazine and process for the preparation thereof. Source:

-

General Reactivity of

-Haloalkyl Pyrazines Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling. Source: -

NBS Bromination Protocols for Alkyl Heterocycles Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Source: [Manac Inc. Technical Notes]([Link])

-

Nucleophilic Substitution Mechanisms in Heterocycles Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: [2][3]

Sources

Experimental procedure for the synthesis of 2-(1-Bromoethyl)-3-methylpyrazine derivatives

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-(1-Bromoethyl)-3-methylpyrazine , a critical intermediate in the development of high-value flavorants (nutty/roasted profiles) and pharmaceutical heterocyclic scaffolds.

Executive Summary

This guide details the synthesis of 2-(1-bromoethyl)-3-methylpyrazine via the Wohl-Ziegler bromination of 2-ethyl-3-methylpyrazine. Unlike standard benzylic brominations, the pyrazine core introduces specific electronic and steric challenges. This protocol prioritizes regioselectivity —targeting the secondary ethyl position over the primary methyl group—and stability , as the resulting

Key Advantages of This Protocol

-

Regiocontrol: Optimized initiator/solvent systems favor the thermodynamic radical intermediate at the ethyl

-position. -

Green Chemistry Adaptation: Replaces carbon tetrachloride (

) with trifluorotoluene ( -

Self-Validating Steps: Integrated TLC and NMR checkpoints to prevent over-bromination.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the free-radical substitution of the alkyl side chain. The selectivity is governed by the stability of the radical intermediate.

-

Pathway A (Target): Abstraction of a hydrogen from the ethyl

-methylene group yields a secondary radical . -

Pathway B (Impurity): Abstraction from the methyl group yields a primary radical .

Thermodynamic Reality: The secondary radical is significantly more stable (bond dissociation energy difference

Reaction Scheme Visualization

Figure 1: Mechanistic pathway highlighting the regioselective preference for the secondary radical intermediate.

Experimental Protocol

Materials & Equipment[1]

-

Precursor: 2-Ethyl-3-methylpyrazine (>98% purity).

-

Reagent: N-Bromosuccinimide (NBS). Crucial: Recrystallize from water and dry thoroughly before use to remove free

and HBr. -

Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

-

Solvent:

-Trifluorotoluene (PhCF3) (Preferred) or Benzene/CCl4 (Traditional). -

Apparatus: Flame-dried round-bottom flask, reflux condenser, argon/nitrogen line, heating block.

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethyl-3-methylpyrazine (10.0 mmol, 1.22 g) in anhydrous PhCF3 (50 mL).

-

Reagent Addition: Add NBS (10.5 mmol, 1.87 g).

-

Note: Use a slight excess (1.05 eq) to ensure conversion, but avoid large excesses to prevent dibromination.

-

-

Initiation: Add AIBN (0.5 mmol, 82 mg).

-

Expert Tip: If the reaction is sluggish, add the initiator in two portions: half at the start, half after 1 hour.

-

Phase 2: The Wohl-Ziegler Reaction

-

Degassing: Purge the solution with Argon for 10 minutes to remove dissolved oxygen (a radical scavenger).

-

Reflux: Heat the mixture to reflux (

for PhCF3).-

Visual Check: The reaction typically turns orange/red initially and fades to pale yellow as succinimide precipitates. Succinimide is less dense than NBS and will float/suspend differently.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) every 30 minutes.

-

Endpoint: Disappearance of the starting material spot (

) and appearance of a new, slightly less polar spot ( -

Timeframe: Typically 1–3 hours. Do not over-reflux , as thermal degradation of the pyrazine ring can occur.

-

Phase 3: Workup & Isolation

-

Filtration: Cool the mixture to

to maximize succinimide precipitation. Filter the solids through a sintered glass funnel or a pad of Celite. -

Washing: Wash the filter cake with cold solvent (10 mL).

-

Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) at

.-

Warning: The product is a lachrymator (tear gas effect) and vesicant. Handle only in a fume hood.

-

-

Purification: The crude oil is often sufficiently pure (>90%) for immediate nucleophilic substitution. If storage is required, perform rapid column chromatography (Neutral Alumina, Hexane/EtOAc gradient). Avoid Silica Gel if possible, as the slightly acidic nature can induce hydrolysis.

Data Analysis & Quality Control

Expected Analytical Data

| Technique | Parameter | Expected Signal / Observation | Interpretation |

| 1H NMR | Quartet (1H) | Diagnostic: The CH-Br methine proton.[1][2] Downfield shift from ~2.8 ppm (ethyl CH2). | |

| 1H NMR | Doublet (3H) | The methyl group of the bromoethyl side chain. | |

| 1H NMR | Singlet (3H) | The pyrazine-ring methyl (C3 position). Should remain a singlet. | |

| GC-MS | M+ / M+2 | 1:1 Ratio | Characteristic Bromine isotope pattern ( |

| Appearance | Visual | Yellow/Orange Oil | Darkening indicates decomposition/polymerization. |

Troubleshooting Guide

Figure 2: Decision tree for troubleshooting common synthetic issues in Wohl-Ziegler bromination.

Safety & Handling (Critical)

-

Lachrymator Hazard:

-Bromoalkyl pyrazines are structurally similar to benzyl bromide and xylyl bromide (tear gases). Exposure causes severe eye and respiratory irritation.-

Protocol: All glassware must be rinsed with a dilute alcoholic KOH solution (to quench the bromide) before removing it from the hood.

-

-

Instability: The product hydrolyzes rapidly in moist air to the alcohol (2-(1-hydroxyethyl)-3-methylpyrazine) and HBr. Store under inert gas at

.

References

-

Wohl-Ziegler Bromination Mechanism & Selectivity

-

Synthesis of Pyrazine Derivatives (Patent)

-

General Procedure for Alkylpyrazine Bromination

- Title: "Bromination of (hetero)

- Source: ResearchG

-

URL:[Link]

-

Precursor Properties (2-Ethyl-3-methylpyrazine)

Sources

- 1. ejbps.com [ejbps.com]

- 2. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 3. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3711482A - 2-acetyl-3-ethylpyrazine and process for the preparation thereof - Google Patents [patents.google.com]

- 5. 2-Ethyl-3-Methylpyrazine | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Scale-up Synthesis of 2-(1-Bromoethyl)-3-methylpyrazine

Welcome to the dedicated technical support guide for the scale-up synthesis of 2-(1-bromoethyl)-3-methylpyrazine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the lab bench to larger-scale production. Here, we dissect potential issues, offer evidence-based solutions, and provide detailed protocols to ensure a safe, efficient, and reproducible synthesis.

Introduction to the Synthesis

The synthesis of 2-(1-bromoethyl)-3-methylpyrazine is most commonly achieved via a radical bromination of 2-ethyl-3-methylpyrazine using N-bromosuccinimide (NBS) as the brominating agent. This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the benzylic-like position of the ethyl group due to the resonance stabilization of the resulting radical intermediate.[1][2][3] While straightforward on a small scale, scaling up this process introduces significant challenges related to reaction control, by-product formation, and product isolation.

Troubleshooting Guide: Common Scale-Up Issues & Solutions

This section addresses specific problems that may arise during the scale-up of the bromination reaction, providing explanations for their root causes and actionable solutions.

Question 1: My reaction is showing low conversion of the starting material, even with extended reaction times. What's going on?

Answer:

Low conversion on a larger scale, despite successful lab-scale runs, often points to issues with radical initiation or quenching.

-

Root Cause Analysis:

-

Inefficient Radical Initiation: Radical reactions require an initiation step, which can be less efficient in larger, more dilute reaction volumes or if the initiator is not properly dispersed.[4] Inadequate heating or insufficient light exposure (for photo-initiated reactions) can also be a factor.

-

Presence of Radical Inhibitors: Contaminants in the starting material or solvent, or even dissolved oxygen, can act as radical inhibitors, quenching the chain reaction.

-

Impure NBS: While less common, aged or impure NBS may have lower reactivity.[4]

-

-

Solutions & Protocols:

-

Optimize Initiator Concentration: For thermally initiated reactions (e.g., with AIBN or benzoyl peroxide), ensure the initiator concentration is appropriately scaled. A typical starting point is 1-5 mol%.

-

Ensure Homogeneous Mixing and Heating: Vigorous stirring is crucial in large reactors to ensure even temperature distribution and dispersion of the initiator. Check for hot or cold spots in the reactor.

-

Degas the Reaction Mixture: Before initiating the reaction, sparge the solvent and reaction mixture with an inert gas like nitrogen or argon for 30-60 minutes to remove dissolved oxygen.

-

Consider Photo-initiation for Cleaner Reactions: For a more controlled and often cleaner reaction, consider a photo-initiated process. Modern continuous-flow setups using visible light from compact fluorescent lamps (CFLs) have proven highly effective and scalable, avoiding the need for chemical initiators.[5][6][7]

-

Question 2: I'm observing significant amounts of a di-brominated by-product and other impurities in my crude product. How can I improve selectivity?

Answer:

The formation of 2-(1,1-dibromoethyl)-3-methylpyrazine and other impurities is a classic challenge in radical brominations, often exacerbated at scale. Selectivity is key.

-

Root Cause Analysis:

-

Over-bromination: The mono-brominated product can undergo a second bromination to form the di-bromo species. This is more likely if high local concentrations of the brominating agent are present or if the reaction is allowed to run for too long after the starting material is consumed.[8]

-

High Bromine Concentration: The accepted mechanism for the Wohl-Ziegler reaction involves the in-situ generation of a low concentration of molecular bromine (Br₂) from NBS and HBr.[1][9][10] If the concentration of Br₂ becomes too high, it can lead to less selective reactions, including addition to the pyrazine ring, though this is less common for benzylic-type brominations.

-

Solvent Effects: The choice of solvent can influence selectivity. While carbon tetrachloride (CCl₄) is traditional, its toxicity and environmental impact are significant drawbacks.[2] More polar solvents like acetonitrile can be effective but may alter the reaction pathway if not used correctly.[11]

-

-

Solutions & Protocols:

-

Control Stoichiometry and Addition Rate: Use a slight excess of NBS (e.g., 1.05-1.1 equivalents). For batch processes, add the NBS portion-wise or as a slurry over time to maintain a low concentration in the reaction mixture. This minimizes the risk of over-bromination.[12]

-

Solvent Selection: Acetonitrile is an excellent and safer alternative to CCl₄ for benzylic brominations.[5][6][11] It is crucial to use anhydrous acetonitrile to prevent hydrolysis of the product.

-

Temperature Control: Maintain the optimal reaction temperature. Higher temperatures can sometimes decrease selectivity.[7] A study on a similar system showed optimal selectivity at 20-40°C, with a significant decrease at 60°C.[7]

-

Adopt Continuous-Flow Synthesis: This is the most robust solution for controlling selectivity at scale. A continuous-flow reactor allows for precise control over residence time, temperature, and stoichiometry, minimizing the formation of by-products.[5][6][13]

-

Question 3: The work-up is difficult, and I'm struggling to remove the succinimide by-product. What is the best purification strategy?

Answer:

The removal of succinimide is a well-known challenge in syntheses using NBS. Its partial solubility in some organic solvents and its polarity can make purification tricky.

-

Root Cause Analysis:

-

Succinimide Properties: Succinimide is a crystalline solid that is soluble in water and acetone, but only sparingly soluble in other organic solvents. This can lead to co-precipitation with the product or co-elution during chromatography.

-

-

Solutions & Protocols:

-

Quenching Excess NBS: Before work-up, it is critical to quench any remaining NBS. Add an aqueous solution of a reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until a starch-iodide paper test is negative.

-

Aqueous Extraction:

-

After quenching, perform a standard aqueous work-up.

-

Wash the organic layer with water or brine. To enhance the removal of succinimide, wash with a dilute basic solution (e.g., 5% NaHCO₃ or 1M NaOH). This deprotonates the succinimide (pKa ~9.6), forming the highly water-soluble sodium salt. Caution: Ensure your product is stable to basic conditions before using this method.

-

-

Filtration/Precipitation:

-

If the reaction is run in a non-polar solvent where succinimide is poorly soluble (like cyclohexane), the succinimide will precipitate. It can be removed by filtration after the reaction is complete.

-

After an initial work-up, you can sometimes precipitate the succinimide from the organic solution by adding a non-polar solvent like hexane and then filtering.

-

-

Chromatography:

-

A plug of silica gel can be used to remove the bulk of the succinimide before a full column purification.

-

For column chromatography, careful selection of the eluent system is necessary to achieve good separation.

-

-

Question 4: I'm concerned about the thermal stability of my product during purification by distillation. Is this a valid concern?

Answer:

Yes, this is a very valid and critical concern. α-Bromo alkyl aromatic compounds can be thermally labile.

-

Root Cause Analysis:

-

Thermal Decomposition: Heating the product, especially in the presence of trace impurities (acid or base), can lead to elimination of HBr, resulting in the formation of vinylpyrazine and other degradation products. This decomposition can be exothermic and potentially lead to a runaway reaction.

-

Hazardous By-products: The thermal decomposition of brominated organic compounds can release toxic and corrosive gases, including hydrogen bromide (HBr).[14]

-

-

Solutions & Protocols:

-

Avoid High Temperatures: If distillation is necessary, it must be performed under high vacuum to keep the boiling temperature as low as possible.

-

Perform Thermal Stability Analysis: Before attempting a large-scale distillation, it is highly recommended to perform a Thermogravimetric Analysis (TGA) on a small, purified sample of the product.[15][16][17] This will determine the onset temperature of decomposition and provide a safe upper limit for the distillation pot temperature.

-

Neutralize Before Distillation: Ensure the crude product is thoroughly washed and neutralized to remove any acidic or basic impurities that could catalyze decomposition.

-

Consider Alternative Purification Methods: If the product is found to be too unstable for distillation, alternative methods like crystallization or preparative chromatography should be considered.

-

Frequently Asked Questions (FAQs)

-

Q1: What is the best radical initiator to use for this reaction at scale?

-